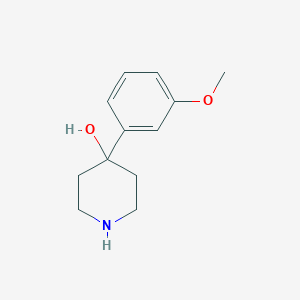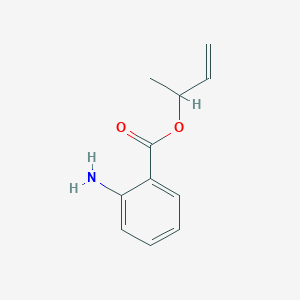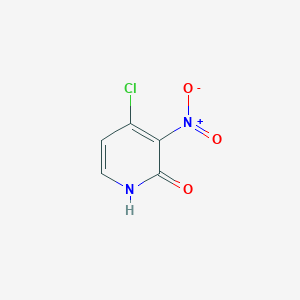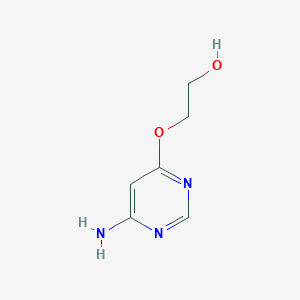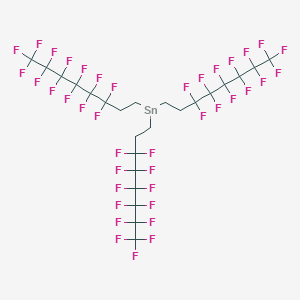
Diethyl(2-sulfanylethyl)azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(2-sulfanylethyl)azanium;chloride, also known as DSEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicine. DSEA is a zwitterionic compound that contains a positively charged nitrogen atom and a negatively charged sulfur atom. It is a white crystalline powder that is soluble in water and other polar solvents. In
Mecanismo De Acción
The mechanism of action of Diethyl(2-sulfanylethyl)azanium;chloride is not fully understood, but it is believed to involve the interaction of the positively charged nitrogen and negatively charged sulfur with various biological molecules. In proteins, the thiol group of cysteine can react with the nitrogen of Diethyl(2-sulfanylethyl)azanium;chloride to form a thioether bond, which can alter the structure and function of the protein. In cell membranes, the nitrogen of Diethyl(2-sulfanylethyl)azanium;chloride can interact with negatively charged phospholipids, allowing it to penetrate the membrane and enter the cell.
Efectos Bioquímicos Y Fisiológicos
Diethyl(2-sulfanylethyl)azanium;chloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Diethyl(2-sulfanylethyl)azanium;chloride can modify cysteine residues in proteins, scavenge free radicals and reactive oxygen species, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that Diethyl(2-sulfanylethyl)azanium;chloride can reduce oxidative stress and inflammation in animal models of arthritis and asthma. Diethyl(2-sulfanylethyl)azanium;chloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl(2-sulfanylethyl)azanium;chloride has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It can be used to modify cysteine residues in proteins, deliver drugs to cells, and study the structure and function of proteins. However, Diethyl(2-sulfanylethyl)azanium;chloride also has some limitations. It can react with other thiol-containing molecules, which can limit its specificity. It can also be toxic at high concentrations, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for research on Diethyl(2-sulfanylethyl)azanium;chloride. One area of interest is the development of new drug delivery systems using Diethyl(2-sulfanylethyl)azanium;chloride. This could involve the synthesis of new Diethyl(2-sulfanylethyl)azanium;chloride derivatives with improved properties, such as increased specificity and reduced toxicity. Another area of interest is the study of the mechanism of action of Diethyl(2-sulfanylethyl)azanium;chloride in more detail. This could involve the use of advanced techniques such as X-ray crystallography and NMR spectroscopy to study the interaction of Diethyl(2-sulfanylethyl)azanium;chloride with biological molecules. Finally, the potential therapeutic applications of Diethyl(2-sulfanylethyl)azanium;chloride in various diseases should be explored further, including neurodegenerative diseases, cancer, and chronic inflammatory diseases.
Conclusion
In conclusion, Diethyl(2-sulfanylethyl)azanium;chloride is a promising compound with potential applications in various scientific fields, including biochemistry, pharmacology, and medicine. Its ability to modify cysteine residues in proteins, deliver drugs to cells, and scavenge free radicals and reactive oxygen species make it a valuable tool for studying biological systems. Further research is needed to fully understand the mechanism of action of Diethyl(2-sulfanylethyl)azanium;chloride and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Diethyl(2-sulfanylethyl)azanium;chloride involves the reaction of 2-chloroethyl sulfide with diethylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure Diethyl(2-sulfanylethyl)azanium;chloride. The yield of Diethyl(2-sulfanylethyl)azanium;chloride is typically around 70%.
Aplicaciones Científicas De Investigación
Diethyl(2-sulfanylethyl)azanium;chloride has been extensively studied for its potential applications in various scientific fields. In biochemistry, Diethyl(2-sulfanylethyl)azanium;chloride has been used as a reagent for the modification of cysteine residues in proteins. The thiol group of cysteine can react with the positively charged nitrogen of Diethyl(2-sulfanylethyl)azanium;chloride to form a stable thioether bond, which can be used to introduce new functional groups into proteins. This method has been used to study the structure and function of proteins, as well as to design new protein-based drugs.
In pharmacology, Diethyl(2-sulfanylethyl)azanium;chloride has been investigated for its potential as a drug delivery system. The positively charged nitrogen of Diethyl(2-sulfanylethyl)azanium;chloride can interact with negatively charged cell membranes, allowing it to penetrate cells and deliver drugs to specific targets. This method has been used to deliver anticancer drugs to cancer cells, as well as to deliver drugs to the central nervous system.
In medicine, Diethyl(2-sulfanylethyl)azanium;chloride has been studied for its potential as an antioxidant and anti-inflammatory agent. The sulfur atom of Diethyl(2-sulfanylethyl)azanium;chloride can scavenge free radicals and reactive oxygen species, which can cause oxidative damage to cells. Diethyl(2-sulfanylethyl)azanium;chloride has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic diseases such as arthritis and asthma.
Propiedades
Número CAS |
185463-71-2 |
|---|---|
Nombre del producto |
Diethyl(2-sulfanylethyl)azanium;chloride |
Fórmula molecular |
C6H16ClNS |
Peso molecular |
169.72 g/mol |
Nombre IUPAC |
diethyl(2-sulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C6H15NS.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H |
Clave InChI |
QAXLTZBBDSDRPW-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCS.[Cl-] |
SMILES canónico |
CC[NH+](CC)CCS.[Cl-] |
Otros números CAS |
1942-52-5 |
Pictogramas |
Irritant |
Sinónimos |
2-DIETHYLAMINO ETHANETHIOL HCL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



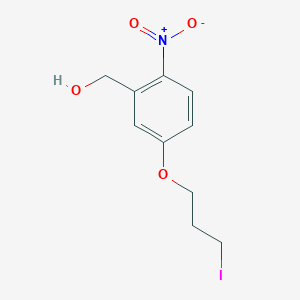

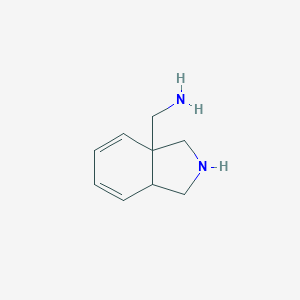
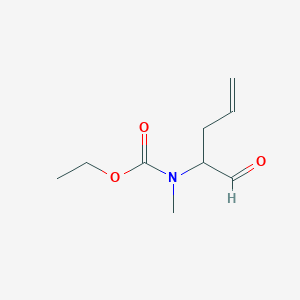
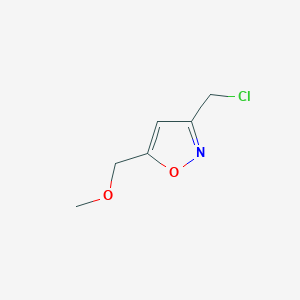
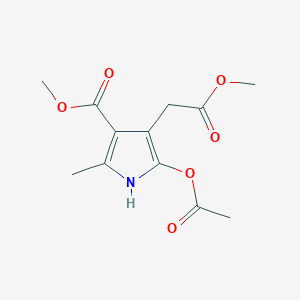
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
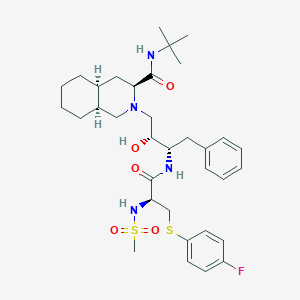
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
